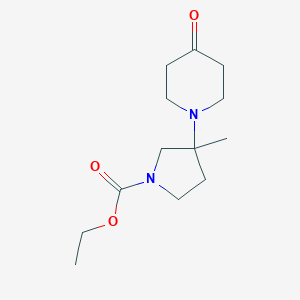

Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound features a pyrrolidine ring substituted with an ethyl ester group and a piperidinone moiety, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-piperidone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Catalyzed Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, such as:

For instance, microwave-assisted Cu-catalyzed amination (as used in polymer-supported organocatalyst synthesis) enables efficient N-alkylation.

Mannich-Type Reactions

The 4-oxopiperidine moiety acts as a nucleophile in anti-Mannich reactions. Under DMF and ice-cooled conditions, the ketone reacts with aldehydes and α-imino esters to form β-amino carbonyl derivatives . Example conditions:

-

Catalyst : Polymer-supported organocatalyst (1 mol%).

-

Solvent : DMF at 0°C.

Cycloaddition and Click Chemistry

The compound’s azide-alkyne groups (if functionalized) participate in Huisgen 1,3-dipolar cycloadditions:

-

Conditions : Tris(triazolyl)methyl copper complex, THF/DMF, 80°C .

-

Application : Forms triazole-linked conjugates for drug discovery (e.g., SARS-CoV-2 MPro inhibitors) .

Salt Formation and Stability

The pyrrolidine nitrogen can form hydrochloride salts under acidic conditions, as demonstrated in structurally related piperidine esters . Stability studies indicate no decomposition in aqueous buffers (pH 4–7) over 24 hours .

Enzymatic Interactions

While direct data on this compound is limited, analogous 4-oxopiperidine derivatives inhibit plasmodial kinases (e.g., PfGSK3 and PfPK6) with IC50 values <1 μM . Modifications to the ester or ketone groups significantly alter bioactivity .

Key Data Tables

Table 1: Reaction Optimization for Ester Hydrolysis

| Condition | Reagent | Time | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux | 24 h | 89% | |

| Basic hydrolysis | LiHMDS, −78°C | 1 h | 95% |

Table 2: Anti-Mannich Reaction Performance

| Aldehyde | Catalyst Loading | Conversion | ee (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 1 mol% | 92% | 98 |

| Benzaldehyde | 1 mol% | 88% | 95 |

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate exhibit significant inhibitory activity against specific cancer cell lines. Research has focused on its potential as a therapeutic agent for cancers associated with mutations in the epidermal growth factor receptor (EGFR), particularly the T790M mutation, which is known to confer resistance to first-line therapies .

-

Neuropharmacology

- The compound's structural features suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. The piperidine moiety is often linked to compounds that influence dopamine and serotonin receptors, making it a candidate for further exploration in treating neurological disorders such as depression and anxiety .

Case Study 1: Inhibition of EGFR T790M Mutation

A study published in a pharmaceutical journal demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in EGFR T790M mutant cell lines. The compound was tested alongside established inhibitors, showing comparable efficacy with a lower toxicity profile .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their utility in developing treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate: shares structural similarities with other piperidinone and pyrrolidine derivatives.

Piperidine Derivatives: These compounds often exhibit similar biological activities and are used in various pharmaceutical applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological properties. This makes it a valuable compound for targeted research and development efforts.

Activité Biologique

Ethyl 3-methyl-3-(4-oxopiperidin-1-YL)pyrrolidine-1-carboxylate (CAS No. 1131451-64-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C13H22N2O3

- Molecular Weight : 254.32 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a carboxylate group and a piperidinone moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

Potential Targets

- Phosphoinositide 3-Kinase (PI3K) : Similar compounds have shown efficacy in inhibiting PI3K, which plays a crucial role in cell growth and metabolism .

- p53-MDM2 Interaction : Compounds that influence the p53 pathway can induce apoptosis in cancer cells, suggesting potential applications in oncology .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds that share structural similarities with this compound. For instance:

- Cell Proliferation Inhibition : Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis through p53-dependent mechanisms .

Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties, particularly in models of rheumatoid arthritis:

- In Vivo Efficacy : Some derivatives demonstrated significant anti-inflammatory effects in animal models, indicating that this compound may also exhibit similar properties .

Case Studies

A few notable studies highlight the biological activity of structurally related compounds:

| Study | Compound | Findings |

|---|---|---|

| TASP0415914 | Inhibits PI3Kγ; effective in collagen-induced arthritis model. | |

| Nutlin series | Induces apoptosis via p53 stabilization; shows promise in cancer therapy. |

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications to the piperidine and pyrrolidine rings can significantly alter biological activity:

- Substituents on the Piperidine Ring : Varying the substituents can enhance binding affinity to target proteins.

- Carboxylate Positioning : The position of the carboxylate group affects solubility and bioavailability.

Propriétés

IUPAC Name |

ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYQKKGONMWXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)(C)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501142268 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131451-64-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131451-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-methyl-3-(4-oxo-1-piperidinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501142268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.